molecular formula C17H19ClFN3O3S B1680271 Rufloxacin hydrochloride CAS No. 106017-08-7

Rufloxacin hydrochloride

Cat. No.: B1680271
CAS No.: 106017-08-7
M. Wt: 399.9 g/mol
InChI Key: LPQOADBMXVRBNX-UHFFFAOYSA-N
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Description

Rufloxacin hydrochloride is a fluoroquinolone antibiotic known for its efficacy in treating bacterial infections. It is commonly used to treat respiratory infections and uncomplicated cystitis. This compound is marketed under various brand names, including Ruflox, Monos, Qari, Tebraxin, Uroflox, and Uroclar .

Mechanism of Action

Rufloxacin hydrochloride is a fluoroquinolone antibiotic with a broad antibacterial spectrum, including Gram-positive and Gram-negative bacteria . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these targets, this compound disrupts these processes, leading to bacterial cell death .

Mode of Action

This compound acts as a specific inhibitor of bacterial DNA gyrase and topoisomerase IV . It binds to these enzymes and prevents them from supercoiling and relaxing DNA, which is a crucial step in DNA replication. This inhibition disrupts the bacterial cell’s ability to replicate and repair its DNA, leading to cell death .

Biochemical Pathways

As a fluoroquinolone antibiotic, it is known to interfere with the dna replication process in bacteria by inhibiting dna gyrase and topoisomerase iv . This disruption in DNA replication leads to cell death and thus, the elimination of the bacterial infection.

Pharmacokinetics

A study on healthy volunteers showed that rufloxacin has interesting pharmacokinetic properties . The parameters of the model and the mean renal clearance values indicated some departure from linearity in Rufloxacin kinetics . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The primary result of this compound’s action is the death of bacterial cells due to the disruption of DNA replication . This leads to the effective treatment of infections caused by susceptible bacteria. This compound is indicated in the treatment of susceptible respiratory infections and uncomplicated cystitis .

Safety and Hazards

Rufloxacin hydrochloride can be harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Rufloxacin hydrochloride is a subject of ongoing research. For instance, a systematic review of randomised controlled trials has been conducted to describe the clinical efficacy and safety of oral antibiotics for the treatment of pyelonephritis in adults . Another study has addressed the side-effects of antibacterial fluoroquinolones, including Rufloxacin . These studies indicate that this compound continues to be a subject of interest in the field of medicinal chemistry.

Biochemical Analysis

Biochemical Properties

Rufloxacin hydrochloride interacts with bacterial DNA gyrase and topoisomerase IV . These enzymes are critical for DNA replication, transcription, and repair in bacteria. By inhibiting these enzymes, this compound prevents bacterial DNA from unwinding and duplicating, thereby inhibiting bacterial growth and reproduction .

Cellular Effects

This compound exerts its effects on various types of cells, primarily bacterial cells. It disrupts the function of bacterial cells by inhibiting key enzymes involved in DNA replication and transcription . This leads to the death of the bacterial cells and the resolution of the infection .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication and transcription. By binding to these enzymes, this compound prevents them from carrying out their normal functions, leading to the inhibition of bacterial growth and reproduction .

Temporal Effects in Laboratory Settings

Like other antibiotics, its effectiveness may decrease over time due to the development of bacterial resistance .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with dosage . In a study on Mycobacterium tuberculosis infections in mice and guinea pigs, Rufloxacin showed some protective effects .

Metabolic Pathways

As a quinolone antibiotic, it is likely metabolized in the liver and excreted through the kidneys .

Transport and Distribution

Like other quinolone antibiotics, it is likely distributed throughout the body via the bloodstream after oral administration .

Subcellular Localization

Given its mechanism of action, it is likely that it interacts with enzymes in the bacterial cytoplasm .

Chemical Reactions Analysis

Types of Reactions: Rufloxacin hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized DNA bases and cyclized quinolone derivatives .

Comparison with Similar Compounds

Rufloxacin hydrochloride is part of the fluoroquinolone class of antibiotics, which includes other compounds such as ofloxacin, ciprofloxacin, and levofloxacin. Compared to these similar compounds, this compound has unique properties:

    Ofloxacin: Similar mechanism of action but differs in its chemical structure and pharmacokinetics.

    Ciprofloxacin: More potent against a broader range of bacteria but may have different side effect profiles.

    Levofloxacin: Known for its high bioavailability and effectiveness against respiratory infections.

This compound stands out due to its specific inhibition of bacterial DNA gyrase and topoisomerase IV, making it particularly effective against certain bacterial strains .

Properties

IUPAC Name

7-fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3S.ClH/c1-19-2-4-20(5-3-19)14-12(18)8-10-13-16(14)25-7-6-21(13)9-11(15(10)22)17(23)24;/h8-9H,2-7H2,1H3,(H,23,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQOADBMXVRBNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C3C4=C2SCCN4C=C(C3=O)C(=O)O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

101363-10-4 (Parent)
Record name Rufloxacin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106017087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0045709
Record name Rufloxacin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106017-08-7
Record name 7H-Pyrido[1,2,3-de]-1,4-benzothiazine-6-carboxylic acid, 9-fluoro-2,3-dihydro-10-(4-methyl-1-piperazinyl)-7-oxo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106017-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rufloxacin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106017087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rufloxacin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-fluoro-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]thiazino[2,3,4-ij]quinoline-6-carboxylic acid monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name RUFLOXACIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1643374N6L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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